molecular formula C9H16ClNO2 B2784941 ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 2445790-56-5

ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B2784941
CAS No.: 2445790-56-5
M. Wt: 205.68
InChI Key: KKTNVUQAGDNGRO-UHFFFAOYSA-N
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Description

ethyl 4-methyl-2-azabicyclo[211]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves an intramolecular displacement reaction. A primary alkyl chloride reacts with tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up using batchwise processes. For instance, a multigram preparation method has been developed, delivering significant quantities of the compound . The key synthetic step involves the use of specialized equipment and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered interest in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the following properties:

  • Molecular Formula : C9_9H15_{15}ClN\O2_2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 2007268-64-4

The compound features a bicyclic structure that enhances its reactivity and interaction with biological systems, making it a valuable candidate for medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors within biological pathways. The compound's unique bicyclic structure allows it to modulate the activity of these targets, potentially leading to various therapeutic effects.

Interaction with Biological Targets

Research indicates that this compound may exhibit antibacterial properties by inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription. For instance, studies have shown that similar compounds can effectively inhibit DNA gyrase and topoisomerase IV, key enzymes in bacterial cell division and survival .

Antibacterial Activity

This compound has shown promising antibacterial activity against multiple strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's effectiveness against multidrug-resistant (MDR) strains highlights its potential as a novel therapeutic agent in combating bacterial infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylateC8_8H14_{14}ClNO2_2Lacks methyl substitution at position four
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylateC9_9H15_{15}NO2_2Contains a methyl group instead of an ethyl group
Methyl 4-propyl-2-azabicyclo[2.1.1]hexane-1-carboxylateC9_9H15_{15}NO2_2Features a propyl group, affecting sterics

This table illustrates how variations in substituents influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of related azabicyclic compounds:

  • Study on Dual Inhibitors : A recent study demonstrated that dual inhibitors targeting bacterial topoisomerases exhibited potent antibacterial activity against MDR strains, suggesting that structurally similar compounds may share this therapeutic potential .
  • Synthesis and Biological Evaluation : Research involving the synthesis of azabicyclic derivatives has revealed their utility in medicinal chemistry, particularly in developing new antibiotics .
  • Mechanistic Studies : Investigations into the mechanism of action for azabicyclic compounds have shown their ability to interfere with critical enzymatic processes in bacteria, leading to cell death or growth inhibition .

Properties

IUPAC Name

ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-12-7(11)9-4-8(2,5-9)6-10-9;/h10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTNVUQAGDNGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(CN2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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